1-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-)
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Overview
Description
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, a phenyl ring, and an imidazolium core, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4-nitroaniline, followed by coupling with aniline to form the azo compound.
Alkylation: The azo compound is then alkylated with 2-bromoethylamine to introduce the ethylamino group.
Imidazolium Formation: The resulting intermediate is further reacted with 2,3-dimethylimidazole to form the imidazolium core.
Complexation with Zinc Chloride: Finally, the imidazolium compound is complexed with zinc chloride to form the tetrachlorozincate(2-) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and cellular membranes. The azo group can undergo redox reactions, influencing cellular processes. The imidazolium core enhances the compound’s stability and solubility, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride
- 4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline hydroxide
Uniqueness
1-[2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-2,3-dimethyl-1H-imidazolium tetrachlorozincate(2-) stands out due to its imidazolium core, which imparts unique stability and solubility properties. This makes it more versatile in various applications compared to its pyridinium counterparts.
Properties
CAS No. |
85763-59-3 |
---|---|
Molecular Formula |
C42H48Cl6N12O4Zn |
Molecular Weight |
1063.0 g/mol |
IUPAC Name |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-[2-(2,3-dimethylimidazol-3-ium-1-yl)ethyl]-N-ethylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C21H24ClN6O2.4ClH.Zn/c2*1-4-26(13-14-27-12-11-25(3)16(27)2)18-7-5-17(6-8-18)23-24-21-10-9-19(28(29)30)15-20(21)22;;;;;/h2*5-12,15H,4,13-14H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
WENUXPIVXBPQCX-UHFFFAOYSA-J |
Canonical SMILES |
CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.CCN(CCN1C=C[N+](=C1C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |
Origin of Product |
United States |
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